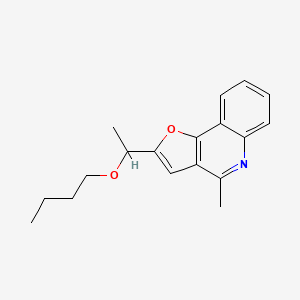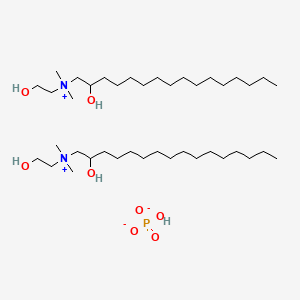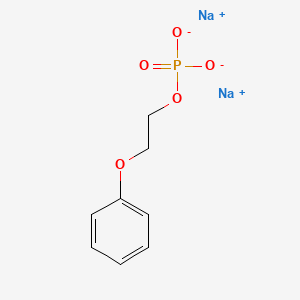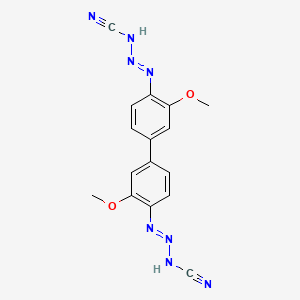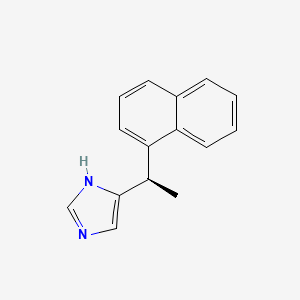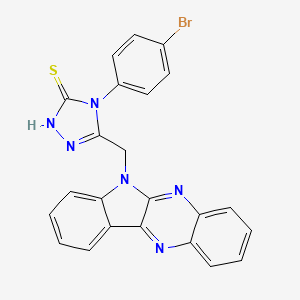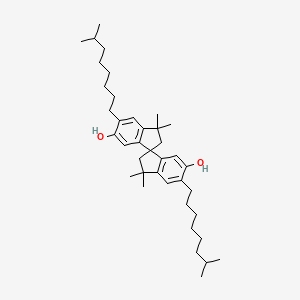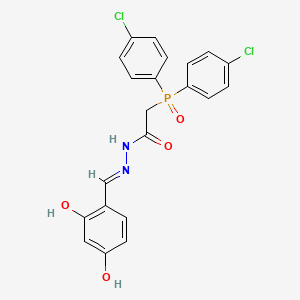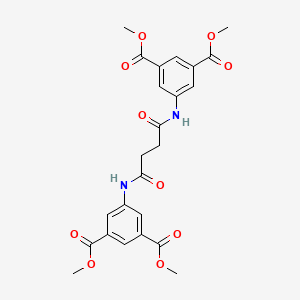
Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate is a complex organic compound characterized by its unique molecular structure. It contains a total of 61 bonds, including 37 non-hydrogen bonds, 18 multiple bonds, 13 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 4 aromatic esters, and 2 secondary aliphatic amides .
Análisis De Reacciones Químicas
Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it could be used in the production of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating certain biological processes.
Comparación Con Compuestos Similares
Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate can be compared to other similar compounds, such as spiro [5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Tetramethyl 5,5’-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate lies in its combination of aromatic esters and secondary aliphatic amides .
Propiedades
Número CAS |
85050-00-6 |
|---|---|
Fórmula molecular |
C24H24N2O10 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
dimethyl 5-[[4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H24N2O10/c1-33-21(29)13-7-14(22(30)34-2)10-17(9-13)25-19(27)5-6-20(28)26-18-11-15(23(31)35-3)8-16(12-18)24(32)36-4/h7-12H,5-6H2,1-4H3,(H,25,27)(H,26,28) |
Clave InChI |
GVZGIHSLVRGGKW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


